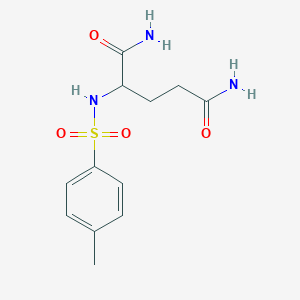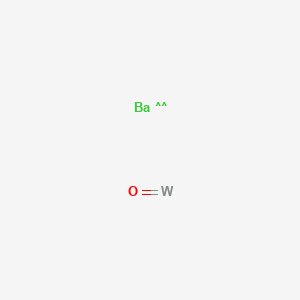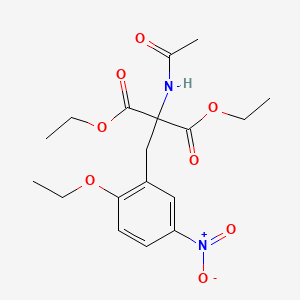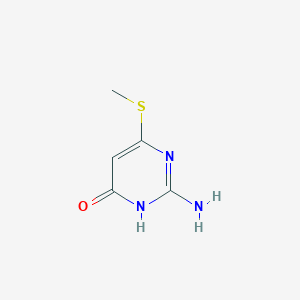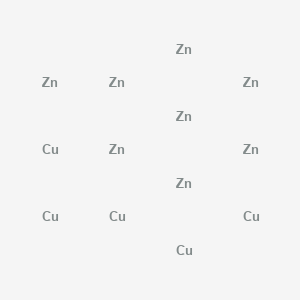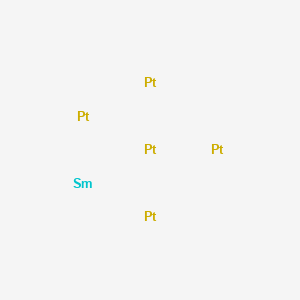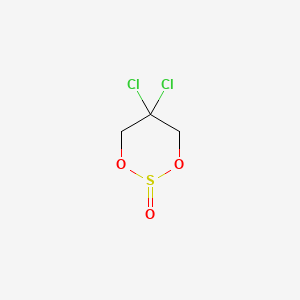
5,5-Dichloro-1,3,2lambda~4~-dioxathian-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dichloro-1,3,2lambda~4~-dioxathian-2-one is a chemical compound known for its unique structure and reactivity It belongs to the class of heterocyclic compounds containing both sulfur and oxygen atoms in its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dichloro-1,3,2lambda~4~-dioxathian-2-one typically involves the chlorination of 1,3-dioxathiolane-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions. The general reaction scheme is as follows:
Starting Material: 1,3-dioxathiolane-2-one
Chlorinating Agent: Chlorine gas or a suitable chlorinating reagent such as thionyl chloride.
Reaction Conditions: The reaction is usually conducted at low temperatures to prevent over-chlorination and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and consistent production. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dichloro-1,3,2lambda~4~-dioxathian-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.
Oxidation Reactions: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or ammonia in the presence of a suitable solvent like methanol or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 5-substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of partially or fully dechlorinated products.
Wissenschaftliche Forschungsanwendungen
5,5-Dichloro-1,3,2lambda~4~-dioxathian-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique reactivity.
Industrial Chemistry: Employed in the production of specialty chemicals and materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 5,5-Dichloro-1,3,2lambda~4~-dioxathian-2-one involves its ability to undergo nucleophilic substitution and oxidation-reduction reactions. The chlorine atoms and the sulfur-oxygen ring structure play a crucial role in its reactivity. The compound can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing ones.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dichloro-5,5-dimethylhydantoin: Another chlorinated heterocyclic compound with similar reactivity.
1,3-Dibromo-5,5-dimethylhydantoin: Brominated analog with comparable chemical properties.
N-Chlorosuccinimide: A chlorinating agent with similar applications in organic synthesis.
Uniqueness
5,5-Dichloro-1,3,2lambda~4~-dioxathian-2-one is unique due to its specific ring structure containing both sulfur and oxygen atoms, which imparts distinct reactivity compared to other chlorinated compounds. Its ability to undergo selective substitution and oxidation-reduction reactions makes it valuable in various chemical processes.
Eigenschaften
CAS-Nummer |
13848-85-6 |
|---|---|
Molekularformel |
C3H4Cl2O3S |
Molekulargewicht |
191.03 g/mol |
IUPAC-Name |
5,5-dichloro-1,3,2-dioxathiane 2-oxide |
InChI |
InChI=1S/C3H4Cl2O3S/c4-3(5)1-7-9(6)8-2-3/h1-2H2 |
InChI-Schlüssel |
CDVPAMNWOFRHIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COS(=O)O1)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


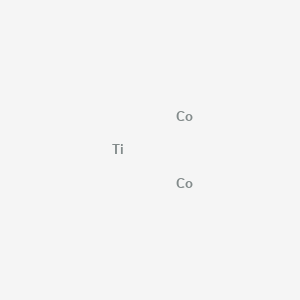
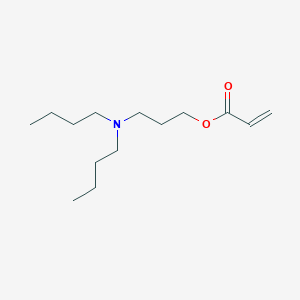
![N-[2-(4-ethylpiperazin-1-yl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-acetamide](/img/structure/B14726247.png)



![5,6-Dibromo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14726269.png)
